molecular formula C11H14O2 B2447961 2'-n-Propoxyacetophenone CAS No. 7191-38-0

2'-n-Propoxyacetophenone

Cat. No.: B2447961
CAS No.: 7191-38-0
M. Wt: 178.231
InChI Key: BOKCYXGTJYZHBA-UHFFFAOYSA-N
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Description

2'-n-Propoxyacetophenone is an organic compound with the molecular formula C11H14O2. It is also known as 2-n-Propoxyacetophenone. This compound is characterized by the presence of a propoxy group attached to the phenyl ring, which is further connected to an ethanone group. It is a colorless to pale yellow liquid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2'-n-Propoxyacetophenone can be synthesized through various organic synthesis methods. One common method involves the Friedel-Crafts acylation of 2-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2'-n-Propoxyacetophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2'-n-Propoxyacetophenone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes . The compound’s aromatic ring allows it to participate in electrophilic aromatic substitution reactions, which are crucial for its chemical reactivity .

Comparison with Similar Compounds

Comparison: 2'-n-Propoxyacetophenone is unique due to the position of the propoxy group on the phenyl ring, which influences its reactivity and physical properties. Compared to 1-(4-Propoxyphenyl)ethanone, it has different steric and electronic effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

1-(2-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKCYXGTJYZHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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